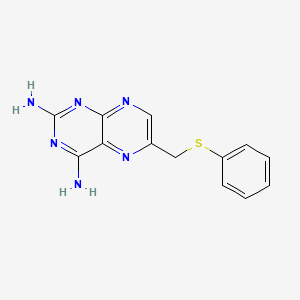

2,4-Pteridinediamine, 6-((phenylthio)methyl)-

Description

6-Phenylsulfanylmethyl-pteridine-2,4-diamine is a chemical compound with the molecular formula C13H12N6S. It is known for its inhibitory activity against Pneumocystis carinii dihydrofolate reductase

Properties

CAS No. |

57963-58-3 |

|---|---|

Molecular Formula |

C13H12N6S |

Molecular Weight |

284.34 g/mol |

IUPAC Name |

6-(phenylsulfanylmethyl)pteridine-2,4-diamine |

InChI |

InChI=1S/C13H12N6S/c14-11-10-12(19-13(15)18-11)16-6-8(17-10)7-20-9-4-2-1-3-5-9/h1-6H,7H2,(H4,14,15,16,18,19) |

InChI Key |

ZJOATKLQTCGUSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Other CAS No. |

57963-58-3 |

Origin of Product |

United States |

Chemical Reactions Analysis

6-Phenylsulfanylmethyl-pteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can alter the sulfur-containing group, potentially forming sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pteridine ring or the phenylsulfanylmethyl group.

Substitution: Various substituents can be introduced to the pteridine ring or the phenyl group under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Phenylsulfanylmethyl-pteridine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: The compound’s inhibitory activity against dihydrofolate reductase makes it a potential candidate for studying enzyme inhibition and developing antifolate drugs.

Medicine: Its potential as an antifolate agent suggests applications in treating infections caused by Pneumocystis carinii and possibly other pathogens.

Mechanism of Action

The mechanism of action of 6-Phenylsulfanylmethyl-pteridine-2,4-diamine involves its interaction with dihydrofolate reductase. By inhibiting this enzyme, the compound disrupts the folate metabolism pathway, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

6-Phenylsulfanylmethyl-pteridine-2,4-diamine can be compared with other pteridine derivatives and antifolate agents:

Methotrexate: A well-known antifolate used in cancer therapy and autoimmune diseases. Unlike 6-Phenylsulfanylmethyl-pteridine-2,4-diamine, methotrexate is widely used clinically.

Trimethoprim: Another dihydrofolate reductase inhibitor used to treat bacterial infections. It has a different structure but a similar mechanism of action.

Pyrimethamine: Used to treat protozoal infections, it also inhibits dihydrofolate reductase but has a different chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.